molecular formula C36H37O18+ B1230897 Bisdemalonylsalvianin CAS No. 168753-26-2

Bisdemalonylsalvianin

Cat. No.: B1230897
CAS No.: 168753-26-2
M. Wt: 757.7 g/mol
InChI Key: MLLMLJXCGLXOIJ-AQAMAIGXSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Bisdemalonylsalvianin is a type of anthocyanin, which are water-soluble pigments found in plants. These pigments are responsible for the red, purple, and blue colors in many fruits and flowers.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bisdemalonylsalvianin is synthesized through the action of the enzyme malonyl-CoA:anthocyanin 5-O-glucoside-6’‘’-O-malonyltransferase (Ss5MaT1). This enzyme catalyzes the transfer of a malonyl group from malonyl-CoA to the 6-hydroxyl group of the 5-glucosyl moiety of anthocyanins . The reaction conditions typically involve a pH of 7.0 and a temperature of 30°C .

Industrial Production Methods: Industrial production of this compound involves the extraction of anthocyanins from plant sources, followed by enzymatic modification using Ss5MaT1. The enzyme is purified and characterized from the flowers of Salvia splendens .

Chemical Reactions Analysis

Types of Reactions: Bisdemalonylsalvianin undergoes various chemical reactions, including malonylation, which is the transfer of a malonyl group to the compound . This reaction is catalyzed by the enzyme Ss5MaT1.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include malonyl-CoA and the enzyme Ss5MaT1. The reaction conditions typically involve a pH of 7.0 and a temperature of 30°C .

Major Products: The major product formed from the malonylation of this compound is monodemalonylsalvianin .

Properties

CAS No.

168753-26-2

Molecular Formula

C36H37O18+

Molecular Weight

757.7 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C36H36O18/c37-13-25-28(43)30(45)32(47)35(53-25)51-23-11-18(39)10-22-19(23)12-24(34(50-22)16-3-5-17(38)6-4-16)52-36-33(48)31(46)29(44)26(54-36)14-49-27(42)8-2-15-1-7-20(40)21(41)9-15/h1-12,25-26,28-33,35-37,43-48H,13-14H2,(H3-,38,39,40,41,42)/p+1/t25-,26-,28-,29-,30+,31+,32-,33-,35-,36-/m1/s1

InChI Key

MLLMLJXCGLXOIJ-AQAMAIGXSA-O

Isomeric SMILES

C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)O)O)O)O

SMILES

C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bisdemalonylsalvianin
Reactant of Route 2
Bisdemalonylsalvianin
Reactant of Route 3
Bisdemalonylsalvianin
Reactant of Route 4
Bisdemalonylsalvianin
Reactant of Route 5
Bisdemalonylsalvianin
Reactant of Route 6
Bisdemalonylsalvianin

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